3-(3-Chloro-phenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
CAS No.: 284492-15-5
Cat. No.: VC3813445
Molecular Formula: C24H20ClNO4
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 284492-15-5 |
|---|---|
| Molecular Formula | C24H20ClNO4 |
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
| Standard InChI Key | UTITXXQGMMKCQD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)Cl |
Introduction
Chemical Identity and Structural Characteristics
3-(3-Chloro-phenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is a chiral molecule with a molecular formula of C₂₄H₂₀ClNO₄ and a molecular weight of 421.9 g/mol. The compound’s structure features:
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A 3-chlorophenyl group at the β-position of the propionic acid chain, introducing steric and electronic modulation.
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An Fmoc-protected amino group, which serves as a temporary protective moiety during solid-phase peptide synthesis (SPPS).
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A propionic acid backbone that facilitates conjugation with other biomolecules or resins.
The stereochemistry at the α-carbon (position 3) is critical for its biological activity and synthetic applications. While the (R)-enantiomer is more commonly reported in peptide synthesis, the (S)-configuration may exhibit distinct interactions in enzymatic systems .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-(3-chlorophenyl)-3-[(9H-fluoren-9-ylmethoxy)carbonylamino]propanoic acid |
| CAS Number | 479064-92-1 (for R-enantiomer) |
| Molecular Formula | C₂₄H₂₀ClNO₄ |
| Molecular Weight | 421.9 g/mol |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O |
| InChI Key | CQPNKLNINBUUOM-UHFFFAOYSA-N |
Synthesis and Purification Strategies
The synthesis of this compound typically follows multi-step protocols analogous to those used for Fmoc-protected amino acids. A representative route involves:
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Protection of the Amino Group: Reaction of 3-amino-3-(3-chlorophenyl)propionic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate in tetrahydrofuran) .
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Purification: Reverse-phase high-performance liquid chromatography (HPLC) or silica gel chromatography to isolate the desired enantiomer.
Critical parameters for optimizing yield and purity include:
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Temperature Control: Maintaining reactions at 0–4°C during Fmoc protection minimizes racemization.
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Solvent Selection: Dichloromethane (DCM) or dimethylformamide (DMF) enhances reagent solubility.
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Deprotection Efficiency: Piperidine in DMF (20% v/v) achieves >95% Fmoc removal within 30 minutes .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). Stability studies under varying pH conditions reveal:
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Acidic Conditions (pH 2–6): Stable for >72 hours, with <5% degradation.
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Alkaline Conditions (pH 8–10): Rapid hydrolysis of the Fmoc group, yielding 3-amino-3-(3-chlorophenyl)propionic acid .
Spectroscopic Characterization
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NMR (¹H, 400 MHz): Key signals include aromatic protons (δ 7.2–7.8 ppm, fluorenyl and chlorophenyl groups) and the α-proton (δ 4.3 ppm, multiplet).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 422.9 [M+H]⁺ .
Biological Activity and Applications
Peptide Synthesis
As an Fmoc-protected building block, this compound is integral to SPPS, enabling the incorporation of chlorophenyl-modified residues into peptide chains. Its utility is demonstrated in:
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Antimicrobial Peptides: Chlorophenyl groups enhance hydrophobic interactions with bacterial membranes.
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Enzyme Inhibitors: Stereospecific binding to protease active sites (e.g., HIV-1 protease) .
Medicinal Chemistry
While direct studies on this isomer are sparse, analogs with 4-chlorophenyl substitutions exhibit:
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Antiproliferative Effects: IC₅₀ values of 12–18 µM against colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines.
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HDAC Inhibition: Suppression of histone deacetylase activity at 10 µM, potentiating anticancer gene expression.
Table 2: Comparative Bioactivity of Chlorophenyl Analogs
| Compound | Antiproliferative IC₅₀ (µM) | HDAC Inhibition (% at 10 µM) |
|---|---|---|
| 3-(4-Chlorophenyl) derivative | 14.2 ± 1.1 (HCT-116) | 78 ± 4 |
| 3-(3-Chlorophenyl) derivative | Data not available | Data not available |
Challenges and Future Directions
Current limitations in understanding the 3-chloro isomer include:
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Stereochemical Sensitivity: Racemization during synthesis may alter biological activity.
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Metabolic Stability: Propensity for oxidative dechlorination in hepatic microsomes.
Proposed research priorities:
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Enantioselective Synthesis: Developing asymmetric catalytic methods to access pure (R)- and (S)-forms.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in murine models.
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